NVP-BSK805 Exhibits Sub-Nanomolar JAK2 Potency with High Selectivity Over Other JAK Family Kinases
NVP-BSK805 displays more than 20-fold selectivity for JAK2 over JAK1, JAK3, and TYK2 in vitro. Its potency against JAK2 (JH1 domain) is characterized by an IC50 of 0.48 nM, whereas potencies against JAK1, JAK3, and TYK2 JH1 domains are 31.63 nM, 18.68 nM, and 10.76 nM, respectively [1]. In contrast, the clinical JAK1/2 inhibitor ruxolitinib exhibits IC50 values of 3.3 nM and 2.8 nM for JAK1 and JAK2, respectively, with >130-fold selectivity over JAK3 . Fedratinib (TG-101348) has an IC50 of 3 nM for JAK2 and demonstrates 35- and 334-fold selectivity over JAK1 and JAK3, respectively .
| Evidence Dimension | JAK family isoform selectivity and potency |
|---|---|
| Target Compound Data | IC50: JAK2 JH1 = 0.48 nM, JAK1 JH1 = 31.63 nM, JAK3 JH1 = 18.68 nM, TYK2 JH1 = 10.76 nM [1] |
| Comparator Or Baseline | Ruxolitinib IC50: JAK1 = 3.3 nM, JAK2 = 2.8 nM, JAK3 >130-fold less potent ; Fedratinib IC50: JAK2 = 3 nM, JAK1 = 35-fold less potent, JAK3 = 334-fold less potent |
| Quantified Difference | NVP-BSK805 demonstrates >20-fold selectivity for JAK2 over JAK1, JAK3, and TYK2, whereas ruxolitinib shows minimal selectivity between JAK1 and JAK2 [1]. Fedratinib shows higher fold-selectivity against JAK1 and JAK3 but is less potent on JAK2 (IC50 3 nM vs 0.48 nM) [1]. |
| Conditions | In vitro kinase inhibition assays using JAK homology 1 (JH1) domains. |
Why This Matters
This distinct selectivity profile allows researchers to attribute biological effects specifically to JAK2 inhibition, avoiding confounding effects from JAK1 or other kinase inhibition common with less selective JAK inhibitors.
- [1] Baffert F, Régnier CH, De Pover A, Pissot-Soldermann C, Tavares GA, Blasco F, et al. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805. Mol Cancer Ther. 2010 Jul;9(7):1945-55. View Source
